![molecular formula C20H22BrCl2N3 B15073594 (2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG-172 dihydrochloride is a novel compound known for its selective antagonistic properties towards peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). It has an inhibitory concentration (IC50) of 27 nM, making it a potent inverse agonist . This compound is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DG-172 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving bromination and nitrile formation.
Functional Group Introduction:
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of DG-172 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are employed.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
DG-172 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of DG-172 dihydrochloride with modified functional groups, which are used for further research and development .
Scientific Research Applications
DG-172 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding and activity of PPARβ/δ.
Biology: Investigates the role of PPARβ/δ in cellular processes such as differentiation and proliferation.
Medicine: Explores the therapeutic potential of PPARβ/δ antagonists in treating diseases like cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARβ/δ .
Mechanism of Action
DG-172 dihydrochloride exerts its effects by selectively inhibiting the activity of PPARβ/δ. It enhances the recruitment of transcriptional corepressors and down-regulates the transcription of PPARβ/δ target genes such as angiopoietin-like 4 (ANGPTL4). This inhibition leads to altered cellular processes, including reduced cancer cell invasion and modified differentiation of bone marrow cells .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another PPARβ/δ agonist with different binding properties.
GSK0660: A selective PPARβ/δ antagonist with a different chemical structure.
T0070907: A PPARγ antagonist with some overlapping effects on PPARβ/δ
Uniqueness
DG-172 dihydrochloride is unique due to its high selectivity and potency as a PPARβ/δ antagonist. Its ability to inhibit specific target genes and pathways makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22BrCl2N3 |
|---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H |
InChI Key |
SABUORLIDVBCPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


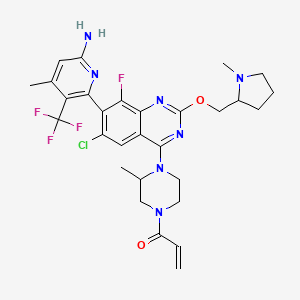
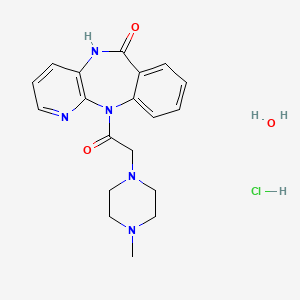
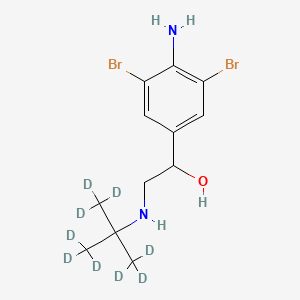
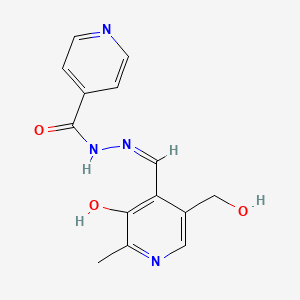
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
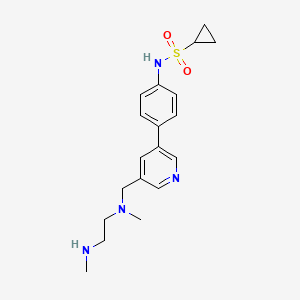
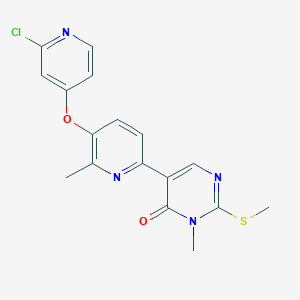
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
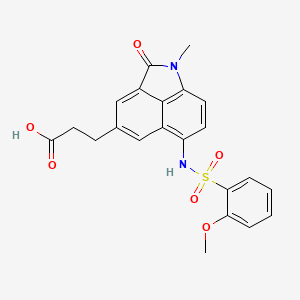
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
